3-Ethenyl-2,2-diethyloxirane
Description
Structure
3D Structure
Properties
CAS No. |
158813-41-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
3-ethenyl-2,2-diethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
LSIFGJLTKZLMLE-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)C=C)CC |
Canonical SMILES |
CCC1(C(O1)C=C)CC |
Synonyms |
Oxirane, 3-ethenyl-2,2-diethyl- |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Ethenyl 2,2 Diethyloxirane
Chemo- and Regioselective Epoxidation Routes to Ethenyl-Substituted Oxiranes
The primary challenge in synthesizing vinyl epoxides from diene precursors is achieving selective epoxidation of one double bond over the other (chemoselectivity) and, in cases of non-symmetric dienes, controlling which double bond is epoxidized (regioselectivity). acs.org The precursor to 3-ethenyl-2,2-diethyloxirane, 4,4-diethyl-1,3-pentadiene, possesses two distinct double bonds, making selective epoxidation crucial.
Peracid-Mediated Epoxidation of Dienyl Precursors
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are common reagents for the epoxidation of alkenes. smolecule.comacs.org In the case of conjugated dienes, the more electron-rich double bond is generally more reactive towards electrophilic peracids. For the precursor to this compound, the internal, more substituted double bond (C3-C4) is more electron-rich and thus more likely to be epoxidized selectively over the terminal vinyl group (C1-C2).
The reaction is typically carried out in an inert solvent like benzene (B151609) or a chlorinated solvent. google.com The molar ratio of the diene to the peracid is a critical parameter to control, with an excess of the diene often used to minimize over-epoxidation to the diepoxide. google.com
Table 1: Peracid-Mediated Epoxidation of Dienes
| Diene Precursor | Peracid | Solvent | Molar Ratio (Diene:Peracid) | Selectivity for Monoepoxide |
|---|---|---|---|---|
| Butadiene | Perpropionic acid | Benzene | 2.7:1 | 95% |
Data synthesized from literature reports on similar reactions. google.com
Metal-Catalyzed Asymmetric Epoxidation Techniques
Metal catalysts can offer enhanced selectivity and the potential for asymmetric induction. acs.org While the Sharpless Asymmetric Epoxidation is famously applied to allylic alcohols, related systems using transition metals like titanium, vanadium, and molybdenum can be adapted for the epoxidation of dienes. youtube.commdpi.comwikipedia.org Vanadium catalysts, for instance, show a high preference for epoxidizing allylic alcohols, which can be a strategic consideration in the synthesis design. wikipedia.org
For dienes without a directing hydroxyl group, catalysts based on manganese or rhenium can provide high regioselectivity. acs.orgorganic-chemistry.org For example, methyltrioxorhenium (MTO) with a pyridine (B92270) additive has been shown to selectively epoxidize the more electron-rich double bond of conjugated dienes in the presence of hydrogen peroxide. acs.org This method could be applied to the synthesis of this compound from its diene precursor, targeting the internal double bond.
Table 2: Metal-Catalyzed Epoxidation of Dienes
| Diene Substrate | Catalyst System | Oxidant | Key Feature |
|---|---|---|---|
| Conjugated Dienes | Methyltrioxorhenium (MTO)/Pyridine | H₂O₂ | High regioselectivity for the more substituted double bond. acs.org |
| Allylic Alcohols | Ti(OⁱPr)₄ / DET | t-BuOOH | High enantioselectivity (Sharpless Epoxidation). youtube.commdpi.com |
DET: Diethyl tartrate; t-BuOOH: tert-Butyl hydroperoxide
Biocatalytic Epoxidation with Peroxygenases
Biocatalysis offers an environmentally benign alternative for selective oxidation reactions. nih.gov Peroxygenases are heme-dependent enzymes that utilize hydrogen peroxide to epoxidize a wide range of alkenes, often with high stereoselectivity. d-nb.inforesearchgate.net These enzymes can provide access to chiral epoxides that are valuable synthetic building blocks. mdpi.comacs.orgnih.gov
An engineered, cofactor-independent peroxygenase based on 4-oxalocrotonate tautomerase (4-OT) has demonstrated the ability to catalyze enantioselective epoxidation of various α,β-unsaturated aldehydes. nih.gov Unspecific peroxygenases (UPOs), such as the one from Agrocybe aegerita (rAaeUPO), are also effective biocatalysts for epoxidation reactions. researchgate.net The application of such enzymatic systems to the diene precursor of this compound could potentially yield the chiral epoxide with high enantiomeric excess. The reaction conditions are typically mild, occurring in a buffered aqueous solution with a co-solvent like acetonitrile. acs.orgnih.gov
Stereocontrolled Construction of the Oxirane Ring in this compound
Creating the specific three-dimensional arrangement of atoms (stereochemistry) in this compound is a key synthetic challenge. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the chiral center at the C3 position of the oxirane ring.
Diastereoselective Approaches
Diastereoselectivity in epoxidation is often substrate-controlled, meaning a chiral center already present in the molecule directs the approach of the oxidizing agent. A common strategy involves using a dienyl alcohol precursor. The hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding or by coordinating to a metal catalyst. wikipedia.org
For example, the epoxidation of allylic alcohols with reagents like m-CPBA or vanadium catalysts often proceeds with high diastereoselectivity, forming the syn-epoxy alcohol. wikipedia.orgorganic-chemistry.org By preparing a chiral dienyl alcohol precursor to this compound, one could control the relative stereochemistry of the resulting epoxy alcohol.
Table 3: Diastereoselective Epoxidation of Allylic Alcohols
| Substrate Type | Reagent/Catalyst | Typical Diastereoselectivity | Directing Effect |
|---|---|---|---|
| Cyclic Allylic Alcohol | m-CPBA | syn | Hydrogen bonding directs epoxidation to the same face as the -OH group. wikipedia.orgorganic-chemistry.org |
m-CPBA: meta-chloroperoxybenzoic acid; VO(acac)₂: Vanadyl acetylacetonate
Enantioselective Methodologies for Chiral Oxiranes
Enantioselective methods introduce chirality into an achiral molecule, producing an excess of one enantiomer over the other. The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of this field, providing reliable access to highly enantioenriched epoxy alcohols from allylic alcohols. youtube.commdpi.com By choosing either the (+)- or (-)-enantiomer of a chiral tartrate ligand, one can predictably synthesize either enantiomer of the epoxy alcohol product. mdpi.com A synthetic route to this compound could be designed to include an allylic alcohol precursor, which would then be subjected to SAE to establish the absolute stereochemistry at the C3 position.
Other metal-catalyzed asymmetric methods have also been developed. For instance, chiral salen-metal complexes can catalyze the asymmetric ring-opening of meso-epoxides, which is a complementary approach to accessing chiral building blocks. mdpi.com Furthermore, chiral catalysts have been developed for the direct enantioselective epoxidation of unfunctionalized olefins, which could potentially be applied to the diene precursor of the target molecule. organic-chemistry.org
Exploration of Alternative Cyclization Mechanisms for Oxirane Formation
Besides the direct epoxidation of alkenes, several classic named reactions that form the oxirane ring via intramolecular cyclization can be rendered asymmetric.
The Darzens Reaction involves the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgacsgcipr.org To synthesize a precursor for this compound, 3-ethylpentan-2-one (B1293596) could be reacted with a vinyl-substituted α-chloroacetate using a chiral phase-transfer catalyst or a chiral base to induce enantioselectivity.
The Johnson-Corey-Chaykovsky Reaction utilizes a sulfur ylide to transfer a methylene (B1212753) or substituted methylene group to a carbonyl compound, forming an epoxide. wikipedia.orgorganic-chemistry.org An asymmetric variant could involve reacting a vinyl ketone precursor, such as 4,4-diethylhex-1-en-3-one, with a chiral sulfur ylide. The chirality on the sulfur atom directs the attack on the carbonyl, leading to an enantiomerically enriched vinyloxirane. organic-chemistry.org
Another fundamental route is the intramolecular cyclization of a halohydrin . This involves the addition of a halogen and water (or another oxygen nucleophile) across an alkene, followed by base-mediated ring closure. Starting with the precursor 3,3-diethylpenta-1,4-diene, an enantioselective halohydrin formation can be achieved using a chiral catalyst, followed by treatment with a base to furnish the chiral epoxide.
Table 4: Comparison of Alternative Asymmetric Cyclization Strategies
| Reaction Name | Precursors | Key Reagents/Catalyst | Stereocontrol Method |
|---|---|---|---|
| Asymmetric Darzens | 3-Ethylpentan-2-one, vinyl α-chloroacetate | Chiral Phase-Transfer Catalyst | Enantioselective enolate addition |
| Asymmetric Corey-Chaykovsky | 4,4-Diethylhex-1-en-3-one | Chiral Sulfonium Salt / Base | Attack by chiral sulfur ylide |
Note: This table provides a conceptual overview of applying asymmetric versions of these reactions.
Functional Group Interconversion in the Synthesis of this compound Precursors
The success of the aforementioned advanced strategies hinges on the efficient synthesis of the required precursors. This often involves a series of functional group interconversions (FGIs), which are fundamental transformations in organic synthesis. imperial.ac.uksolubilityofthings.com
For example, the synthesis of the key precursor 3,3-diethylpenta-1,4-diene could begin from 3-pentanone. A double Grignard addition of vinylmagnesium bromide would yield the corresponding divinyl alcohol. Subsequent deoxygenation, a critical FGI, would furnish the target diene.
The synthesis of another key precursor, the vinyl ketone 4,4-diethylhex-1-en-3-one , could start from 3,3-diethylpentanoyl chloride. A substitution reaction with vinylmagnesium cuprate would introduce the vinyl group, directly affording the target enone. Alternatively, an FGI sequence could involve oxidation of 3,3-diethylpentan-2-ol to the corresponding ketone, followed by α-functionalization and an elimination reaction to install the double bond.
Table 5: Key Functional Group Interconversions for Precursor Synthesis
| Transformation | Starting Functional Group | Target Functional Group | Reagents |
|---|---|---|---|
| Synthesis of 3,3-diethylpenta-1,4-diene | |||
| Step 1: Olefination | Ketone | Tertiary Alcohol | Vinylmagnesium bromide |
| Step 2: Deoxygenation | Tertiary Alcohol | Alkene (Diene) | Barton-McCombie deoxygenation |
| Synthesis of 4,4-diethylhex-1-en-3-one | |||
| Step 1: Oxidation | Secondary Alcohol | Ketone | PCC or Swern Oxidation |
| Step 2: α-Selenylation | Ketone | α-Selenoketone | LDA, then PhSeBr |
Based on the available information, a detailed, scientifically accurate article focusing solely on the specific reaction mechanisms of “this compound” cannot be generated to the depth required by the prompt. The search results lack specific research findings, mechanistic studies, and data tables directly pertaining to this particular compound. The available literature primarily discusses related but structurally distinct analogs, such as 3-ethyl-2,2-dimethyloxirane (B72179) and 2,2-dimethyloxirane.
Extrapolating the reactivity of these analogs to this compound would involve significant conjecture, particularly regarding the electronic and steric influence of the ethenyl and gem-diethyl groups on regioselectivity and reactivity. Such an approach would not meet the user's strict requirements for scientifically accurate and detailed content focused exclusively on the target molecule.
For instance, while general principles of acid- and base-catalyzed oxirane ring-opening are known study.compearson.comresearchgate.netpdx.edu, the specific regiochemical outcome for this compound—determining whether nucleophilic attack occurs preferentially at the C2 (diethyl-substituted) or C3 (ethenyl-substituted) position—is not documented in the provided search results. The unique conjugated system of the vinyl epoxide moiety in this specific substitution pattern is expected to have a distinct influence on reactivity compared to the saturated alkyl epoxides found in the search results. Similarly, no information was found regarding the thermal, photochemical, or specific ethenyl group reactions for this compound.
Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on detailed research findings for "this compound," it is necessary to state that the specific data required to populate the requested outline is not available in the search results.
Elucidation of Reaction Mechanisms and Diverse Chemical Transformations of 3 Ethenyl 2,2 Diethyloxirane
Reactivity of the Ethenyl Moiety in 3-Ethenyl-2,2-diethyloxirane
Electrophilic Additions to the Vinyl Group
The ethenyl group in this compound serves as an electron-rich π-system, making it susceptible to electrophilic attack. libretexts.org In these reactions, the π bond of the alkene is broken to form two new sigma bonds. libretexts.org The mechanism typically begins with the alkene's π electrons attacking an electrophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is influenced by the stability of the carbocation intermediate.
Common electrophilic addition reactions applicable to the vinyl group include:
Hydrohalogenation : The addition of hydrogen halides (e.g., HCl, HBr) proceeds by protonation of the double bond to form a carbocation, which is subsequently attacked by the halide anion. libretexts.org
Halogenation : The reaction with halogens (e.g., Br₂, Cl₂) results in the addition of two halogen atoms across the double bond. wikipedia.org
Epoxidation : While the molecule already contains an epoxide ring, the vinyl group can undergo a second epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.comcsbsju.edu This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. csbsju.eduwikipedia.org
The proximity of the existing oxirane ring may exert electronic or steric effects on the reaction's stereochemical and regiochemical outcomes.
| Reaction | Reagent | General Product | Mechanism Notes |
|---|---|---|---|
| Hydrohalogenation | H-X (e.g., HBr, HCl) | Haloalkane | Proceeds via a carbocation intermediate. libretexts.org |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane | Involves a cyclic halonium ion intermediate. |
| Epoxidation | Peroxy Acid (e.g., mCPBA) | Bis-epoxide | Concerted oxygen transfer, often called the "Butterfly Mechanism". wikipedia.org |
Radical Transformations and Mechanistic Considerations
The reactions of vinyl epoxides can also proceed through radical mechanisms, typically involving three distinct stages: initiation, propagation, and termination. youtube.com
Initiation : This step involves the formation of a radical species, often through homolytic cleavage of a weak bond using heat or light. youtube.com This initiator radical then adds to the vinyl group of this compound.
Propagation : The newly formed radical can then react with other molecules. youtube.com Radical reactions of vinyl epoxides can lead to the generation of allylic radicals through the ring-opening of the oxirane, a process that can be induced by oxophilic metals. acs.org
Termination : The reaction ceases when two radical species combine to form a non-radical product. youtube.com
A key consideration in the radical transformation of vinyl epoxides is the potential for homolytic cleavage of the C-C bond within the epoxide ring. acs.org However, this process is generally rare unless the resulting carbon radical is particularly stabilized. acs.org Another pathway involves the generation of allylic radicals from the radical-induced ring opening of the oxirane, which can be facilitated by certain reducing agents. acs.org
Cycloaddition Reactions Involving the Ethenyl Group
The ethenyl group of this compound can act as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered cyclohexene derivative. wikipedia.org This powerful reaction allows for the stereoselective construction of two new carbon-carbon bonds. wikipedia.org
In this context, this compound would react with a suitable diene, where the vinyl group serves as the dienophile. The reaction can be accelerated by Lewis acids, which bind to the dienophile and lower the energy of the transition state. wikipedia.org Variants such as the hetero-Diels-Alder reaction, involving dienes or dienophiles with heteroatoms, are also possible. wikipedia.org For example, aryl vinyl epoxides have been shown to react with in-situ generated arynes in a Diels-Alder fashion. nih.gov
| Diene | Dienophile | Reaction Type | Resulting Core Structure |
|---|---|---|---|
| 1,3-Butadiene | This compound | Diels-Alder | Substituted Cyclohexene |
| Cyclopentadiene | This compound | Diels-Alder | Bicyclic Adduct (Norbornene derivative) |
| Danishefsky's diene | This compound | Hetero-Diels-Alder | Dihydropyranone derivative |
Catalytic Transformations and Mechanistic Insights
Catalysis offers powerful methods for transforming vinyl epoxides with high selectivity and efficiency. Both metal-based and organic catalysts, as well as enzymes, can be employed to control the reactivity of either the epoxide ring or the vinyl group.
Metal-Mediated and Organocatalytic Transformations
Metal-Mediated Transformations : Transition metals are widely used to catalyze reactions of vinyl epoxides. Copper(I)-catalyzed reactions, for instance, can proceed through a mechanism where the ring-opening is enabled by the insertion of the alkene into the metal center. rsc.org This alkene insertion plays a critical role in directing the reaction pathway and determining chemoselectivity. rsc.org Other metals, such as titanium (in the form of Cp₂TiCl) and indium, can be used to induce a single-electron transfer (SET) mechanism, leading to the radical-mediated ring opening of the epoxide to form an allylic radical. acs.org
Organocatalytic Transformations : In recent years, organocatalysis has emerged as a key tool for the asymmetric transformation of epoxides. nih.govnih.gov Chiral organic molecules like phosphoric acids, amino- and peptidyl-thioureas can act as catalysts for various enantioselective reactions. nih.gov These reactions often involve the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides through nucleophilic ring-opening. nih.govacs.org The organocatalyst typically activates the epoxide by forming hydrogen bonds, enhancing its electrophilicity and allowing for a controlled nucleophilic attack. nih.govnih.gov
| Catalyst Type | Example Catalyst | Typical Transformation | Mechanistic Feature |
|---|---|---|---|
| Metal-Mediated | Copper(I) complexes | Ring-opening | Alkene insertion into the metal center is key to enabling ring-opening. rsc.org |
| Metal-Mediated | Cp₂TiCl, Indium | Radical ring-opening | Single Electron Transfer (SET) generates an allylic radical. acs.org |
| Organocatalytic | Chiral Phosphoric Acids | Asymmetric ring-opening | Dual activation of epoxide and nucleophile via hydrogen bonding. nih.gov |
| Organocatalytic | Chiral Thioureas | Kinetic resolution | Brønsted acid/base catalysis facilitates enantioselective nucleophilic attack. nih.gov |
Enzymatic Transformations and Biocatalytic Mechanisms
Biocatalysis provides a highly selective and environmentally benign alternative for the transformation of epoxides. nih.gov Epoxide hydrolases (EHs) are particularly important enzymes that catalyze the hydrolysis of the oxirane ring to form the corresponding vicinal diol, without the need for cofactors. nih.gov
The primary application of EHs in synthetic chemistry is the kinetic resolution of racemic epoxides. nih.govnih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the epoxide at a much faster rate than the other, yielding a mixture of an enantioenriched diol and the unreacted, enantiopure epoxide. nih.gov
The catalytic mechanisms of EHs can differ. nih.gov Some operate via a covalent catalysis mechanism involving an aspartate residue as a nucleophile, while others use a non-covalent mechanism where a tyrosine residue acts as a general acid-base catalyst. nih.gov These enzymatic transformations are valuable for producing chiral building blocks for the synthesis of bioactive compounds. nih.gov
| Enzyme Class | Reaction | Key Application | Mechanistic Detail |
|---|---|---|---|
| Epoxide Hydrolase (EH) | Hydrolysis of epoxide | Kinetic resolution of racemic epoxides. nih.gov | Involves nucleophilic attack by an active site residue (e.g., Asp) or activated water. nih.gov |
| Haloalcohol Dehalogenase | Non-hydrolytic ring-opening | Enantioselective ring opening with various nucleophiles. nih.gov | Often involves a tyrosine residue in a general acid-base catalysis role. nih.gov |
| Monooxygenase | Epoxidation of alkenes | Asymmetric synthesis of epoxides. | Direct oxygen transfer to the double bond. |
Degradation and Decomposition Mechanisms of this compound
Epoxides are strained heterocycles, and this inherent ring strain is a primary driving force for their degradation and decomposition. nih.gov The decomposition of this compound can be initiated by heat, acid, or base.
Thermal Decomposition : Upon heating, vinyl epoxides can undergo rearrangement reactions. One of the most significant pathways is the Meinwald rearrangement, which converts the epoxide into a carbonyl compound (an aldehyde or ketone). sci-hub.ruresearchgate.net This reaction is thought to proceed through the cleavage of a C-O bond to form a carbocation intermediate, which then rearranges.
Acid-Catalyzed Degradation : In the presence of acid, the epoxide oxygen is protonated, making the ring much more susceptible to nucleophilic attack. libretexts.org This can lead to ring-opening to form a diol (with water as the nucleophile) or other functionalized alcohols. libretexts.org The regioselectivity of the attack depends on the substitution pattern, with the nucleophile often attacking the more substituted carbon due to the stability of the resulting carbocation-like transition state. pearson.com
Base-Induced Decomposition : Strong bases can induce decomposition through different pathways. One common reaction is a β-elimination, where a proton is abstracted from a carbon adjacent to the epoxide ring, leading to ring-opening and the formation of an allylic alcohol. nih.gov Alternatively, a strong nucleophilic base can attack one of the epoxide carbons in an Sₙ2 reaction, forcing the ring to open. libretexts.orgstudy.com This attack typically occurs at the less sterically hindered carbon atom. libretexts.orgpearson.com
The presence of the vinyl group can also influence degradation pathways, potentially participating in intramolecular reactions following the initial ring-opening of the epoxide.
Oxidative Degradation Pathways
The primary pathway for the oxidative degradation of this compound involves the cleavage of the carbon-carbon double bond of the ethenyl group through ozonolysis. This reaction proceeds via the Criegee mechanism, a well-established pathway for the reaction of ozone with alkenes. wikipedia.orgmsu.edu
The process is initiated by the 1,3-dipolar cycloaddition of ozone to the vinyl group, which forms an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to yield a carbonyl compound (formaldehyde in this case) and a carbonyl oxide, often referred to as the Criegee intermediate. wikipedia.org These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.org
The final products of the ozonolysis reaction depend on the work-up conditions. A reductive work-up will typically yield aldehydes or ketones, while an oxidative work-up will produce carboxylic acids. masterorganicchemistry.com In the case of this compound, ozonolysis followed by a reductive work-up would be expected to yield 2,2-diethyloxirane-3-carbaldehyde and formaldehyde.
It is important to note that while the vinyl group is highly susceptible to ozonolysis, the epoxide ring is generally stable under these conditions. However, the presence of the highly reactive Criegee intermediate could potentially lead to side reactions involving the oxirane ring, although such pathways are not well-documented for this specific molecule.
Table 1: Predicted Products of Ozonolysis of this compound
| Reactant | Oxidizing Agent | Work-up Condition | Major Products |
| This compound | Ozone (O₃) | Reductive (e.g., Zn/H₂O or (CH₃)₂S) | 2,2-diethyloxirane-3-carbaldehyde, Formaldehyde |
| This compound | Ozone (O₃) | Oxidative (e.g., H₂O₂) | 2,2-diethyloxirane-3-carboxylic acid, Formic acid |
Polymerization and Oligomerization Behavior of 3 Ethenyl 2,2 Diethyloxirane
Copolymerization Strategies Involving 3-Ethenyl-2,2-diethyloxirane
Dual-Mechanism Polymerization Exploiting Both Reactive Sites
The bifunctional nature of this compound, containing both a vinyl group and an epoxide ring, enables polymerization through two distinct and orthogonal mechanisms: radical polymerization for the vinyl group and ring-opening polymerization for the oxirane. This dual reactivity can be exploited to create complex polymer structures such as cross-linked networks and graft copolymers.
The vinyl group is susceptible to standard free-radical polymerization, while the strained oxirane ring can be opened via cationic, anionic, or coordination mechanisms. smolecule.com This allows for sequential or simultaneous polymerization routes. For instance, one functional group can be selectively polymerized to form a linear polymer, leaving the other functionality pendant to the main chain for subsequent reactions.
A dual-curing process can be employed to form highly cross-linked networks. This often involves a hybrid approach where two different initiation methods are used to trigger the polymerization of each reactive site. For example, a combination of a photoinitiator for radical polymerization of the vinyl groups and a thermal initiator for the cationic ring-opening of the epoxide can be utilized. This approach is analogous to the development of thiol-ene/thiol-epoxy hybrid networks, where radical and anionic polymerizations are controlled to tailor network development and material properties. nih.gov The sequential nature of these hybrid polymerizations can significantly reduce shrinkage stress, a common issue in developing highly crosslinked materials. nih.gov
Development of Polymeric Materials from this compound Monomers
The unique structure of this compound serves as a foundational building block for a variety of polymeric materials with tailored properties. The ability to selectively polymerize either the ethenyl or the oxirane moiety, or both simultaneously, allows for the creation of polymers with diverse architectures, including linear, branched, and cross-linked structures.
Selective polymerization of the vinyl group results in a linear polymer chain with pendant epoxide rings. These reactive side-chains make the polymer a valuable intermediate for further modifications or for use as a macroinitiator for grafting other polymer chains. Conversely, selective ring-opening polymerization of the oxirane ring yields a polyether backbone with pendant vinyl groups. These pendant double bonds can serve as sites for subsequent cross-linking or functionalization. When both groups are polymerized concurrently, a rigid, cross-linked thermoset material is formed, prized for its potential mechanical strength and chemical resistance, characteristic of epoxy resins.
Control of Polymer Architecture and Molecular Weight
Precise control over polymer architecture and molecular weight is crucial for tailoring the final properties of the material. For polymers derived from this compound, this control can be achieved by selecting the appropriate polymerization technique.
When polymerizing the vinyl group, living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). rsc.org
For the oxirane group, living cationic or anionic ring-opening polymerizations offer excellent control over the resulting polyether's characteristics. In these systems, the molecular weight of the polymer is directly proportional to the monomer-to-initiator ratio, and the polymerization proceeds until all monomer is consumed, allowing for the synthesis of well-defined block copolymers. nih.gov The choice of initiator and reaction conditions can significantly influence the polymerization kinetics and the final polymer properties. smolecule.com
The following table illustrates the conceptual relationship between the monomer-to-initiator ratio and the resulting molecular weight in a typical living polymerization system.
| Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Monomer/Initiator Ratio | Theoretical Mn ( g/mol ) |
| 0.01 | 1.0 | 100 | 12,620 |
| 0.005 | 1.0 | 200 | 25,240 |
| 0.002 | 1.0 | 500 | 63,100 |
| 0.001 | 1.0 | 1000 | 126,200 |
Note: This table is illustrative, based on the molecular weight of this compound (126.20 g/mol) and assumes 100% conversion in a living polymerization.
Post-Polymerization Modifications of Residual Functionalities
The polymers synthesized from this compound retain reactive functional groups that can be chemically altered after the initial polymerization, a process known as post-polymerization modification. This strategy is a powerful tool for diversifying polymer functionality and creating materials with highly specific properties without needing to synthesize new monomers. nih.gov
Modification of Pendant Vinyl Groups: If the polymer is synthesized via ring-opening of the oxirane, the resulting polyether will have pendant vinyl groups along its backbone. These groups are excellent candidates for "click" chemistry reactions, such as the radical-mediated thiol-ene reaction. This reaction proceeds rapidly and efficiently under mild conditions, allowing for the attachment of a wide range of thiol-containing molecules to introduce new functionalities. nih.gov
Modification of Pendant Epoxide Groups: If the polymer is synthesized through the polymerization of the vinyl groups, the backbone will feature pendant epoxide rings. The strained epoxide ring is highly susceptible to nucleophilic attack, enabling a variety of ring-opening reactions. evitachem.com This allows for the introduction of diverse functional groups by reacting the polymer with nucleophiles such as amines, alcohols, or thiols, leading to the formation of aminoalcohols, ethers, and thioethers, respectively. smolecule.comstudy.com
The table below summarizes potential post-polymerization modification reactions for polymers derived from this compound.
| Polymer Backbone | Residual Functionality | Modifying Reagent Class | Resulting Functional Group |
| Polyether | Vinyl (Ethenyl) | Thiols (R-SH) | Thioether |
| Polyalkane | Epoxide (Oxirane) | Amines (R-NH2) | β-Amino alcohol |
| Polyalkane | Epoxide (Oxirane) | Alcohols (R-OH) | β-Hydroxy ether |
| Polyalkane | Epoxide (Oxirane) | Carboxylic Acids (R-COOH) | β-Hydroxy ester |
Computational and Theoretical Investigations of 3 Ethenyl 2,2 Diethyloxirane Reactivity
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent energetic properties of molecules like 3-ethenyl-2,2-diethyloxirane. These studies provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
The electronic structure of this compound is characterized by a high degree of ring strain in the oxirane ring, a key factor governing its reactivity. This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral angle of 109.5 degrees for sp³-hybridized carbon atoms. This inherent strain makes the epoxide ring susceptible to ring-opening reactions.
The presence of the ethenyl (vinyl) group conjugated with the epoxide ring introduces additional electronic features. This conjugation allows for electronic communication between the pi system of the double bond and the strained sigma bonds of the oxirane. This interaction can influence the stability of the molecule and its reactivity profile, particularly in reactions involving the vinyl group or the epoxide ring.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and energy levels of the molecule. These calculations can determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, the Highest Occupied Molecular Orbital (HOMO) is likely to be associated with the pi-electrons of the vinyl group and the lone pairs of the oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be an antibonding orbital of the C-O bonds in the epoxide ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and reactivity towards nucleophiles and electrophiles.
Table 1: Calculated Electronic Properties of Representative Vinyl Epoxides
| Property | Typical Value Range | Significance for this compound |
| HOMO-LUMO Gap | 5 - 7 eV | A smaller gap suggests higher reactivity. The diethyl and ethenyl groups will modulate this value. |
| Dipole Moment | 1.5 - 2.5 D | Influences solubility and intermolecular interactions. The asymmetric nature of the molecule leads to a significant dipole moment. |
| Mulliken Atomic Charges | C(oxirane): +0.1 to +0.3, O: -0.4 to -0.6 | Indicates the electrophilic nature of the oxirane carbons and the nucleophilic character of the oxygen atom. |
Note: The values in this table are representative of simple vinyl epoxides and are intended to provide a qualitative understanding. Specific values for this compound would require dedicated quantum chemical calculations.
Reaction Pathway Mapping and Transition State Analysis
Computational chemistry provides powerful tools to map the potential energy surface of a chemical reaction, identifying the most favorable reaction pathways and characterizing the transition states that connect reactants to products.
Computational Elucidation of Regio- and Stereoselectivity
Reactions of unsymmetrical epoxides like this compound with nucleophiles can lead to different regioisomers. The site of nucleophilic attack is influenced by both steric and electronic factors. Under acidic conditions, the reaction often proceeds via a transition state with significant carbocationic character, leading to the attack of the nucleophile at the more substituted carbon atom that can better stabilize a positive charge. Conversely, under basic or neutral conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.
For this compound, the two carbon atoms of the oxirane ring present different steric and electronic environments. The C2 position is disubstituted with two ethyl groups, making it sterically hindered. The C3 position is substituted with a vinyl group. Computational modeling can predict the preferred site of attack by calculating the activation energies for the formation of the different possible products.
Stereoselectivity is another crucial aspect of epoxide ring-opening reactions. The SN2 mechanism typically results in an inversion of stereochemistry at the attacked carbon center. Computational studies can model the approach of the nucleophile and the geometry of the transition state to predict the stereochemical outcome of the reaction.
Kinetic and Thermodynamic Parameters of Reactions
Transition state theory, combined with quantum chemical calculations, allows for the determination of key kinetic and thermodynamic parameters that govern the rate and equilibrium of a reaction. By locating the transition state structure on the potential energy surface, the activation energy (ΔE‡) can be calculated. This value is directly related to the reaction rate constant via the Arrhenius equation.
Furthermore, computational methods can be used to calculate the Gibbs free energy of activation (ΔG‡) and the enthalpy of reaction (ΔHrxn). These parameters provide a more complete picture of the reaction's feasibility and spontaneity. For instance, a reaction with a low activation energy and a negative Gibbs free energy of reaction will be both kinetically fast and thermodynamically favorable.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound
| Reaction Condition | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) | Calculated ΔHrxn (kcal/mol) |
| Acid-Catalyzed | SN1-like | 15 - 20 | -10 to -15 |
| Base-Catalyzed | SN2 | 20 - 25 | -10 to -15 |
Note: These values are hypothetical and serve as an illustration of the type of data that can be obtained from computational studies. Actual values would require specific calculations for the reaction of this compound with water.
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations are excellent for studying the details of a chemical reaction at the electronic level, they are often computationally expensive for large systems or for simulating the behavior of molecules over longer timescales. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to model the motion of atoms and molecules.
MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants. By simulating the trajectory of the molecule over time, researchers can understand its preferred conformations, the flexibility of its structure, and how it interacts with its environment.
In the context of reactivity, MD simulations can be used to study the diffusion of reactants towards each other and the initial stages of their interaction before a chemical reaction occurs. For example, simulations could model the approach of a nucleophile to the epoxide ring of this compound in a solvent, providing information on the role of the solvent in mediating the reaction.
Cheminformatics and Machine Learning Approaches for Reaction Prediction
The vast amount of chemical data generated from experiments and computational studies has paved the way for the development of cheminformatics and machine learning (ML) approaches for predicting chemical reactivity. nih.gov These methods use algorithms to learn patterns from existing data and then use these patterns to make predictions for new, unseen molecules. nih.gov
For a molecule like this compound, cheminformatics tools could be used to predict its physicochemical properties, such as boiling point, solubility, and toxicity, based on its molecular structure. These predictions are valuable for the initial assessment of a compound's properties without the need for experimental measurements.
Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product, yield, and optimal reaction conditions. acs.org While a model specifically trained for the reactions of this compound is unlikely to exist without dedicated experimental data, general-purpose reaction prediction models could potentially be used to suggest possible reaction pathways and products for this molecule when it is subjected to various reagents. acs.org These predictions can serve as a valuable starting point for experimental investigations.
Future Research Directions and Potential Academic Impact
Emerging Synthetic Methodologies for Complex Oxiranes
The synthesis of highly substituted and functionalized oxiranes like 3-ethenyl-2,2-diethyloxirane necessitates the development of sophisticated and stereoselective synthetic methods. Future research is expected to move beyond traditional epoxidation techniques to embrace more advanced and efficient strategies.
Key areas for exploration include:
Asymmetric Epoxidation: The development of catalytic systems that can enantioselectively epoxidize the corresponding diene precursor would be a major advance. Research into chiral catalysts, potentially based on transition metals like titanium or manganese, could provide access to enantiomerically pure forms of this compound, which is crucial for applications in stereoselective synthesis.
Substrate-Directable Epoxidation: For more complex precursors, leveraging existing functional groups to direct the epoxidizing agent to a specific face of the double bond can offer high levels of stereocontrol. This approach could be instrumental in creating complex stereoisomers.
Flow Chemistry Synthesis: The use of microreactor technology could enable safer, more efficient, and scalable synthesis. Flow chemistry can offer precise control over reaction parameters such as temperature and reaction time, which is particularly advantageous for managing potentially exothermic epoxidation reactions. mdpi.com
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Potential Reagents/Catalysts | Key Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral Titanium-tartrate complexes (Sharpless-Katsuki), Chiral Salen-Mn complexes (Jacobsen-Katsuki) | Access to enantiopure epoxides. | Adaptation of existing methods to the specific steric and electronic properties of the diene precursor. |
| Organocatalytic Epoxidation | Chiral ketones (e.g., Shi catalyst), Chiral dioxiranes | Metal-free, environmentally benign conditions. | Development of organocatalysts that are effective for hindered, tetra-substituted alkenes. |
| Flow Chemistry | Immobilized catalysts, microreactors | Enhanced safety, scalability, and process control. | Optimization of flow conditions for rapid and high-yield production. |
Novel Catalytic Systems for this compound Transformations
The dual functionality of this compound—the electrophilic oxirane and the nucleophilic vinyl group—opens a vast landscape for catalytic transformations. Research into novel catalytic systems that can selectively activate one functional group in the presence of the other is a key future direction.
Regio- and Stereoselective Ring-Opening: Lewis acid and transition-metal catalysts could be employed to control the regioselectivity of nucleophilic attack on the unsymmetrical oxirane ring. Developing catalysts that can differentiate between the two carbons of the epoxide would allow for the synthesis of a wide range of functionalized building blocks.
Vinyl Group Functionalization: Catalysts that promote reactions such as hydroformylation, cross-coupling, or metathesis at the vinyl position while leaving the epoxide ring intact would be highly valuable. This would enable the synthesis of complex molecules where the epoxide can be used in a subsequent transformation.
Tandem and Cascade Reactions: A particularly exciting avenue is the design of catalytic systems that can orchestrate tandem reactions involving both the vinyl and epoxide moieties. For example, a catalyst could initiate a ring-opening that is followed by an intramolecular cyclization involving the vinyl group, leading to complex heterocyclic structures in a single step.
Table 2: Potential Catalytic Transformations
| Transformation Type | Potential Catalyst Class | Potential Products | Academic Impact |
|---|---|---|---|
| Selective Epoxide Ring-Opening | Lewis Acids (e.g., Sc(OTf)₃), Organocatalysts (e.g., chiral phosphoric acids) | Functionalized allylic alcohols, amino alcohols, diols. | Provides new routes to chiral building blocks for organic synthesis. |
| Vinyl Group Functionalization | Palladium, Ruthenium, Rhodium complexes | Cross-coupled products, metathesis products, aldehydes/alcohols via hydroformylation. | Expands the synthetic utility of vinyl epoxides as versatile intermediates. |
| [3+2] Cycloadditions | Lewis acids, Transition metals (e.g., Gold, Rhodium) | Substituted tetrahydrofurans and other five-membered heterocycles. | Development of atom-economical methods for constructing complex heterocyclic scaffolds. researchgate.net |
Advanced Polymer Applications and Structure-Property Relationships
The presence of two distinct polymerizable groups makes this compound a highly attractive monomer for advanced polymer synthesis. Research in this area will likely focus on creating novel polymer architectures with tailored properties.
Controlled Polymerization Techniques: The application of controlled polymerization methods, such as living anionic ring-opening polymerization (ROP) for the epoxide and atom transfer radical polymerization (ATRP) for the vinyl group, could lead to polymers with well-defined molecular weights and low dispersity.
Novel Polymer Architectures: This monomer allows for the synthesis of various polymer types. For instance, selective ROP of the epoxide would yield a linear polymer with pendant vinyl groups, which can be subsequently cross-linked or functionalized. Conversely, polymerization of the vinyl group would produce a polymer with pendant epoxide groups, useful for grafting or post-polymerization modification.
Structure-Property Relationships: A systematic investigation into how the polymer architecture (e.g., linear vs. cross-linked, block copolymers) influences the material's properties (e.g., thermal stability, mechanical strength, chemical resistance) will be crucial. These studies are fundamental to designing materials for specific high-performance applications, such as advanced coatings, adhesives, and composites.
Integration of Theoretical and Experimental Approaches in Oxirane Chemistry
A synergistic approach combining computational modeling and experimental work will be essential to unlock the full potential of this compound. Theoretical studies can provide deep mechanistic insights and guide experimental design, accelerating the pace of discovery.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of various potential reactions, such as catalyzed ring-opening or cycloaddition. researchgate.net This can help predict the regio- and stereochemical outcomes under different catalytic conditions, saving significant experimental effort.
Predicting Reactivity: Computational methods can be used to calculate the molecule's electrostatic potential map, frontier molecular orbitals, and bond dissociation energies. This information can help researchers predict which part of the molecule is more susceptible to electrophilic or nucleophilic attack and under what conditions. acs.org
Conformational Analysis: Understanding the conformational preferences of the molecule and its transition states is critical for explaining and predicting stereoselectivity. nih.gov Computational tools can model these conformations and their relative energies, providing a rationale for observed experimental outcomes.
Sustainability and Green Chemistry Aspects in this compound Research
Future research on this compound should be strongly guided by the principles of green chemistry to ensure that new synthetic routes and applications are environmentally sustainable. pnas.org
Atom Economy: Developing catalytic reactions, particularly tandem or cycloaddition reactions, that incorporate most or all of the atoms from the reactants into the final product is a key goal. synthiaonline.com
Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based precursors rather than petroleum-based feedstocks would significantly improve the sustainability profile of this compound.
Benign Solvents and Conditions: Research should focus on using greener solvents (like water or supercritical CO₂) or solvent-free conditions. mdpi.com Additionally, developing catalytic processes that operate at lower temperatures and pressures will reduce energy consumption. nih.gov The use of biocatalysis, employing enzymes to perform selective transformations, represents a frontier in this area. pnas.org
The exploration of this compound is poised to contribute significantly to the fields of organic synthesis, catalysis, and polymer science. The insights gained from studying its reactivity and applications will not only expand the synthetic chemist's toolbox but also pave the way for the development of new materials with advanced functionalities.
Q & A
Q. How can researchers optimize the synthesis of 3-Ethenyl-2,2-diethyloxirane to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as catalyst selection (e.g., Lewis acids like BF₃·OEt₂), solvent polarity, and temperature control. For example, epoxidation of the ethenyl group may require peroxides (e.g., mCPBA) under anhydrous conditions. Monitor reaction progress via GC-MS or HPLC to identify intermediates and byproducts .
- Example Data Table:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂ | 0–5 | 62 | 95% |
| mCPBA | THF | 25 | 78 | 98% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the oxirane ring structure and substituent positions (e.g., ethenyl and ethyl groups). IR spectroscopy can identify epoxide C-O-C stretching (~850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with a chiral column if stereoisomers are present .
Q. How can the thermal stability of this compound be evaluated for storage and reaction conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., ring-opening reactions). Store the compound at –20°C under inert gas (N₂/Ar) to prevent moisture-induced polymerization .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the oxirane ring. Solvent effects can be incorporated via the polarizable continuum model (PCM). Compare activation energies for different nucleophiles (e.g., amines vs. thiols) to prioritize experimental targets .
Q. How can researchers resolve contradictions in reported spectroscopic data for oxirane derivatives?
Q. What strategies are recommended for analyzing stereochemical outcomes in epoxide functionalization?
- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to control enantioselectivity. Monitor stereochemistry via circular dichroism (CD) or X-ray crystallography. For kinetic resolution, employ enantiomerically pure nucleophiles and track ee values by chiral GC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields reported across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
